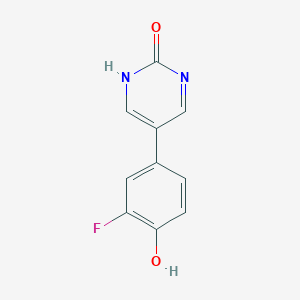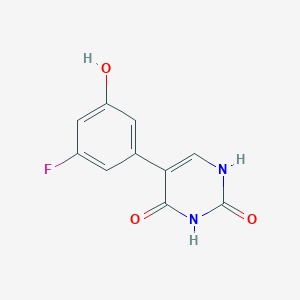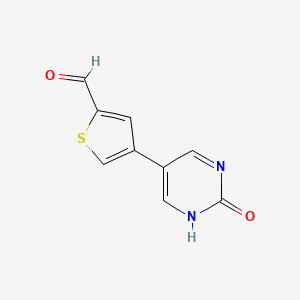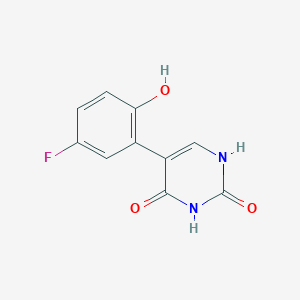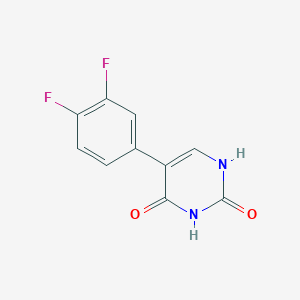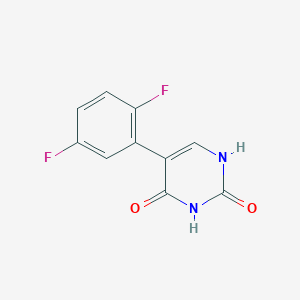
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine (DFDHPM) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. The compound was first synthesized in the laboratory in 2019 and has since been studied for its ability to bind to certain proteins and enzymes, as well as its potential to inhibit certain biochemical pathways.
Wissenschaftliche Forschungsanwendungen
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. It has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been studied for its potential to be used as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Wirkmechanismus
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. It has been found to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By binding to COX-2, 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the production of these inflammatory molecules, thus reducing inflammation. It has also been found to bind to certain proteins involved in the regulation of cell death, thus inhibiting the apoptosis of cells.
Biochemical and Physiological Effects
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory molecules, thus reducing inflammation. It has also been found to inhibit the apoptosis of cells, thus preventing cell death. Additionally, it has been found to reduce the production of reactive oxygen species, thus protecting cells from oxidative stress. Finally, it has been found to reduce the activity of certain enzymes involved in the metabolism of drugs, thus reducing the risk of drug toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments is its ability to bind to certain proteins and enzymes, as well as inhibit certain biochemical pathways. This makes it useful for studying the effects of various drugs and compounds on these pathways. Additionally, it is relatively easy to synthesize, making it a useful tool for laboratory experiments.
However, there are some limitations to using 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, it is not very stable in solution and tends to decompose quickly. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions. Finally, it is not very selective in its binding to proteins and enzymes, making it difficult to study the effects of specific compounds on specific pathways.
Zukünftige Richtungen
1. Further research into the mechanism of action of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% and its potential applications in the field of medicinal chemistry.
2. Development of more stable and soluble forms of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% for use in laboratory experiments.
3. Investigation of the effects of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on other biochemical pathways and proteins.
4. Development of new methods for synthesizing 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
5. Exploration of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an anti-inflammatory, anti-cancer, and anti-viral agent.
6. Investigation of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% to be used as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
7. Development of new methods for targeting specific proteins and enzymes with 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
8. Exploration of the potential of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an antioxidant.
9. Investigation of the effects of 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on drug metabolism.
10. Development of new methods for delivering 5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% to target cells and tissues.
Synthesemethoden
5-(2,6-Difluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized in the laboratory by a two-step reaction. The first step involves the condensation reaction between 2,4-dihydroxy-5-fluorophenyl acetic acid and 2,6-difluorophenyl acetic acid. This reaction results in the formation of a dihydroxy-difluorophenyl acetic acid intermediate, which is then reacted with urea to form the final product, 5-(2,6-difluorophenyl)-(2,4)-dihydroxypyrimidine.
Eigenschaften
IUPAC Name |
5-(2,6-difluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)8(6)5-4-13-10(16)14-9(5)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBASFPEQHYNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








